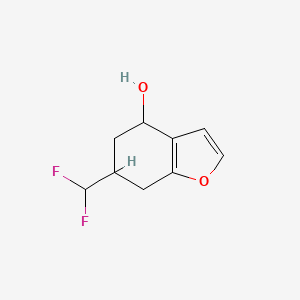

6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol

Description

6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol is a fluorinated benzofuran derivative characterized by a partially saturated bicyclic structure with a hydroxyl group at position 4 and a difluoromethyl substituent at position 4. The compound’s molecular formula is C₉H₁₀F₂O₂, with a molecular weight of 188.17 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

Molecular Formula |

C9H10F2O2 |

|---|---|

Molecular Weight |

188.17 g/mol |

IUPAC Name |

6-(difluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-ol |

InChI |

InChI=1S/C9H10F2O2/c10-9(11)5-3-7(12)6-1-2-13-8(6)4-5/h1-2,5,7,9,12H,3-4H2 |

InChI Key |

LWPSSSIMXFYBOL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=C(C1O)C=CO2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical difluoromethylation of heterocycles, which can be achieved using difluoromethyl radicals generated from difluoromethylborates . The reaction conditions often involve the use of oxidizing agents such as silver oxide (Ag₂O) and potassium peroxodisulfate (K₂S₂O₈) to generate the difluoromethyl radical, which then reacts with the benzofuran ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. The choice of reagents and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-one, while reduction of the difluoromethyl group can produce 6-(Methyl)-4,5,6,7-tetrahydrobenzofuran-4-ol.

Scientific Research Applications

6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: The compound’s unique properties make it a valuable tool for studying biological processes and interactions.

Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with enhanced metabolic stability and bioavailability.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol exerts its effects involves the interaction of the difluoromethyl group with biological targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This can lead to changes in the activity of these biological molecules, affecting various pathways and processes within the cell .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuran Derivatives

Key Observations:

Fluorine Substitution: The difluoromethyl group (-CF₂H) in the target compound provides intermediate electronegativity and steric bulk compared to the trifluoromethyl (-CF₃) group in its analog . This difference may influence binding affinity and metabolic stability, as trifluoromethyl groups are more electron-withdrawing and sterically demanding .

Functional Groups: The hydroxyl group in the target compound and 3-Methyl-6-(trifluoromethyl)... contrasts with the ketone in 6,7-Dihydro-2-methyl-4(5H)-benzofuranone, which reduces hydrogen-bonding capacity but increases electrophilicity .

Table 2: Physicochemical and Commercial Data

Key Observations:

Synthetic Accessibility :

- Fluorinated analogs like the target compound may require specialized fluorinating agents (e.g., Selectfluor® or DAST), as described in for introducing -CF₂H groups .

- The discontinued status of 3-Methyl-6-(trifluoromethyl)-... suggests challenges in scalability or cost-effectiveness .

Commercial Viability: Limited suppliers for the target compound () indicate niche applications or early-stage research use .

Biological Activity

6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol is a chemical compound characterized by its unique structure, which includes a tetrahydrobenzofuran core with a difluoromethyl substituent and a hydroxyl group. This compound has garnered attention due to its potential biological activity and pharmacological properties.

- Molecular Formula : CHFO

- CAS Number : 1344951-26-3

- Structure : The presence of the difluoromethyl group enhances the compound's metabolic stability and bioavailability, which are critical for its efficacy in biological systems .

The biological activity of 6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol can be attributed to its functional groups:

- Hydroxyl Group : Facilitates hydrogen bonding and can participate in nucleophilic substitution reactions.

- Difluoromethyl Group : Known to enhance metabolic stability and bioavailability, making the compound more effective in various biological contexts.

Pharmacological Properties

Research indicates that compounds with similar structures have been investigated for their therapeutic potential in fields such as oncology and neurology. The unique combination of functional groups in 6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol may offer enhanced biological activity compared to structurally similar compounds lacking these features.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets such as enzymes or receptors. Techniques such as molecular docking simulations and in vitro assays provide insights into the binding affinity and potential therapeutic mechanisms of action.

Comparative Analysis with Related Compounds

A comparison of 6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol with structurally related compounds reveals its unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-4,5,6,7-tetrahydrobenzofuran | CHO | Lacks fluorine substituents |

| 6-(Trifluoromethyl)-2-methyl-4H-benzofuran | CHFO | Contains trifluoromethyl instead of difluoromethyl |

| 6-(Difluoromethyl)-2-methyl-6,7-dihydrobenzofuran-4(5H)-one | CHFO | Different oxidation state with a ketone group |

Case Studies

- Anticancer Activity : A study demonstrated that similar difluoromethyl-substituted compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cancer cell proliferation.

- Neurological Applications : Research has indicated that related compounds can modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.